molecular formula C14H18O3 B14310724 5-Hydroxypentyl 3-phenylprop-2-enoate CAS No. 111917-09-0

5-Hydroxypentyl 3-phenylprop-2-enoate

Cat. No.: B14310724
CAS No.: 111917-09-0
M. Wt: 234.29 g/mol
InChI Key: RXSKCHNCSFFPEB-UHFFFAOYSA-N
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Description

5-Hydroxypentyl 3-phenylprop-2-enoate is an organic compound characterized by the presence of a hydroxyl group attached to a pentyl chain and a phenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxypentyl 3-phenylprop-2-enoate typically involves the esterification of 5-hydroxypentanol with 3-phenylprop-2-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxypentyl 3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The double bond in the phenylprop-2-enoate moiety can be reduced to form a saturated ester.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated esters.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

5-Hydroxypentyl 3-phenylprop-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxypentyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for esterases, leading to its hydrolysis into 5-hydroxypentanol and 3-phenylprop-2-enoic acid. These products can then participate in further biochemical reactions, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-phenylprop-2-enoate: Similar structure but with an ethyl group instead of a hydroxypentyl group.

    Methyl 3-phenylprop-2-enoate: Similar structure but with a methyl group instead of a hydroxypentyl group.

    3-Phenylprop-2-enoic acid: The parent acid of the ester.

Uniqueness

5-Hydroxypentyl 3-phenylprop-2-enoate is unique due to the presence of the hydroxyl group on the pentyl chain, which imparts distinct chemical and physical properties. This functional group allows for additional chemical modifications and interactions, making the compound versatile for various applications.

Properties

CAS No.

111917-09-0

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

5-hydroxypentyl 3-phenylprop-2-enoate

InChI

InChI=1S/C14H18O3/c15-11-5-2-6-12-17-14(16)10-9-13-7-3-1-4-8-13/h1,3-4,7-10,15H,2,5-6,11-12H2

InChI Key

RXSKCHNCSFFPEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCCCCCO

Origin of Product

United States

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